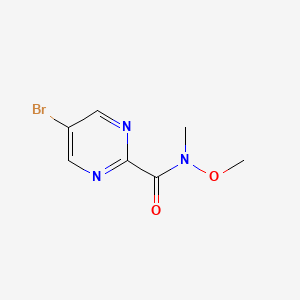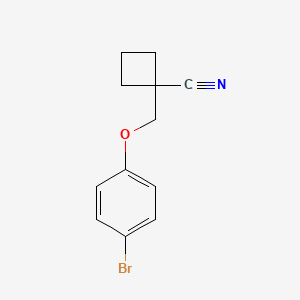
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C6H12F2NO. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. The presence of the difluoromethyl group and the amine functionality makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine typically involves the introduction of the difluoromethyl group and the amine functionality onto the tetrahydropyran ring. One common method involves the reaction of tetrahydropyran with difluoromethylating agents under controlled conditions, followed by amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the amine functionality can participate in hydrogen bonding and other interactions. These properties make the compound suitable for various applications in medicinal chemistry and biochemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the difluoromethyl and amine groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and reactivity, while the amine group provides opportunities for further functionalization and interactions with biological targets.
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
4-(difluoromethyl)oxan-4-amine |
InChI |
InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2 |
Clave InChI |
GGVLUEZGBJWERZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


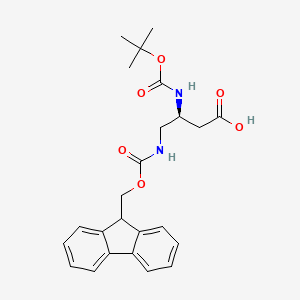
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
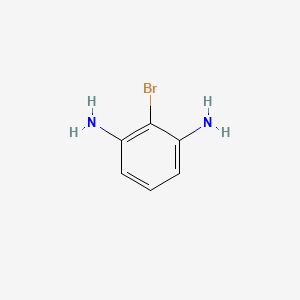
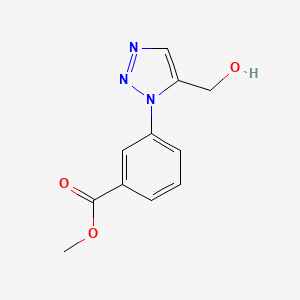
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)

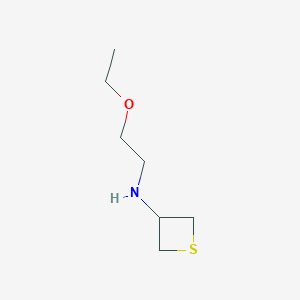

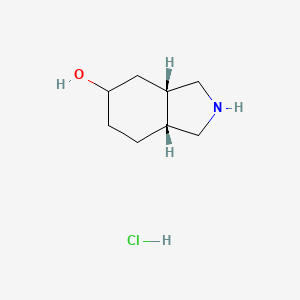
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)

